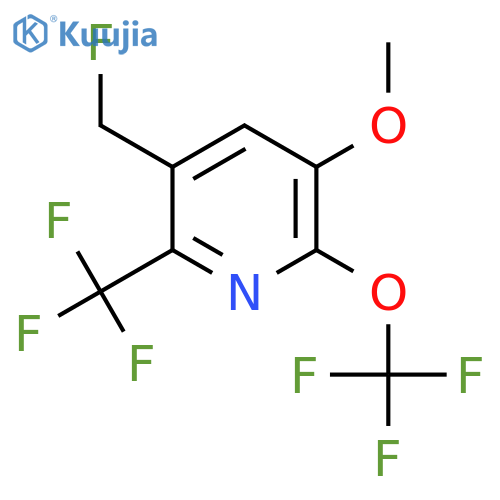

Cas no 1804935-19-0 (3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

1804935-19-0 structure

商品名:3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

CAS番号:1804935-19-0

MF:C9H6F7NO2

メガワット:293.138267040253

CID:4813057

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C9H6F7NO2/c1-18-5-2-4(3-10)6(8(11,12)13)17-7(5)19-9(14,15)16/h2H,3H2,1H3

- InChIKey: ZIHJQKWMEAFRDM-UHFFFAOYSA-N

- ほほえんだ: FCC1=CC(=C(N=C1C(F)(F)F)OC(F)(F)F)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 293

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 31.4

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029083587-1g |

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine |

1804935-19-0 | 97% | 1g |

$1,549.60 | 2022-04-01 |

3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1804935-19-0 (3-(Fluoromethyl)-5-methoxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1622100-48-4(7-methoxy-8-methylquinoline)

推奨される供給者

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量